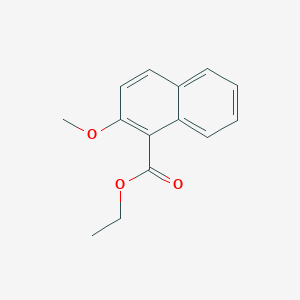

Ethyl 2-methoxynaphthalene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methoxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(15)13-11-7-5-4-6-10(11)8-9-12(13)16-2/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPRDEFNHQEGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxynaphthalene-1-carboxylate typically involves the esterification of 2-methoxynaphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxynaphthalene-1-carboxylate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Carboxynaphthalene-1-carboxylate

Reduction: 2-Methoxynaphthalene-1-methanol

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 2-methoxynaphthalene-1-carboxylate has been investigated for its potential biological activities. Studies have indicated that derivatives of methoxynaphthalene exhibit anti-inflammatory and anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- The compound's ability to act as a scaffold for drug development has led to the synthesis of various analogs aimed at enhancing pharmacological efficacy.

-

Organic Synthesis

- The compound is utilized as an intermediate in synthesizing more complex molecules. For example, it can be transformed into various esters and acids through esterification and hydrolysis reactions. Its derivatives have been used to create biologically active compounds with improved selectivity and potency .

- This compound has also been employed in the synthesis of novel materials, including polymers and nanocomposites, due to its favorable chemical reactivity.

-

Material Science

- In materials science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications. Its photophysical properties make it suitable for incorporation into optoelectronic devices .

- Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced applications in coatings and films.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-methoxynaphthalene-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce 2-methoxynaphthalene-1-carboxylic acid and ethanol. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Aromaticity vs. Saturation : The target compound retains full aromaticity, whereas the dihydronaphthalene analog (C₁₃H₁₂O₅) has a partially saturated ring, reducing resonance stability but increasing reactivity at the ketone site .

- Functional Group Diversity : The cyclohexene derivative incorporates a thienyl group and ketone, enhancing steric and electronic complexity, which may influence crystallization behavior or biological activity.

Physicochemical Properties

- Solubility and Stability: Fully aromatic esters like this compound are typically less polar and more lipophilic than analogs with ketones or hydroxyl groups.

- Crystallography : Ethyl carboxylate derivatives are frequently analyzed via X-ray crystallography to elucidate packing motifs and intermolecular interactions, as seen in cyclohexene-based analogs .

Toxicity and Bioactivity

- Toxicity : While direct data on the target compound are lacking, naphthalene derivatives generally exhibit toxicity dependent on substituents. For example, methylnaphthalenes are volatile and irritant, but esterification likely reduces volatility, altering exposure risks .

- Bioactivity: Methoxy and carboxylate groups are common in bioactive molecules.

Biological Activity

Ethyl 2-methoxynaphthalene-1-carboxylate (EMNC) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of EMNC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H12O3

Molecular Weight: 204.22 g/mol

CAS Number: 150-92-5

EMNC features a methoxy group attached to a naphthalene ring, which is known to influence its reactivity and biological interactions.

The biological activity of EMNC can be attributed to its ability to interact with various molecular targets within biological systems. The methoxy group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and subsequent interaction with intracellular targets. Studies suggest that EMNC may act through the following mechanisms:

- Enzyme Inhibition: EMNC has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins .

- Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .

- Antiproliferative Effects: EMNC has demonstrated potential in inhibiting the proliferation of cancer cells through mechanisms involving microtubule disruption .

Antioxidant and Anti-inflammatory Activities

Research indicates that EMNC possesses notable antioxidant activity. A study conducted on various naphthalene derivatives revealed that compounds similar to EMNC effectively reduced oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing significant inhibition at micromolar concentrations.

In terms of anti-inflammatory effects, EMNC has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes. The IC50 values for COX-2 inhibition were found to be approximately 0.75 µM, indicating a potent anti-inflammatory profile .

Antiproliferative Effects

The antiproliferative effects of EMNC were assessed in various cancer cell lines, including breast and colon cancer models. The compound exhibited an IC50 value in the low micromolar range, indicating effective inhibition of cell growth. Notably, it was found to induce microtubule depolymerization at concentrations as low as 10 µM, suggesting a mechanism similar to that of established chemotherapeutic agents like paclitaxel .

Case Studies

- Breast Cancer Model: In a xenograft model using MDA-MB-435 breast cancer cells, EMNC was administered at doses of 75 mg/kg three times a week. Results indicated significant tumor reduction compared to control groups after two weeks of treatment .

- Inflammation Model: In a carrageenan-induced paw edema model, EMNC demonstrated a dose-dependent reduction in inflammation, supporting its potential use as an anti-inflammatory agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.